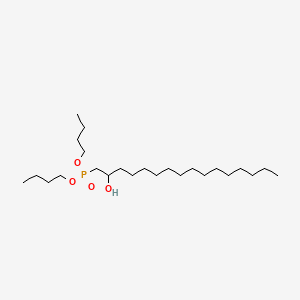

Dibutyl (2-hydroxyhexadecyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibutyl (2-hydroxyhexadecyl)phosphonate is a chemical compound with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a long hydrocarbon chain with a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (2-hydroxyhexadecyl)phosphonate can be synthesized through the reaction of dibutyl phosphite with 2-chlorohexadecanol . The reaction typically occurs under controlled conditions, often involving a catalyst to facilitate the process. The reaction can be represented as follows:

[ \text{Dibutyl phosphite} + \text{2-chlorohexadecanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-hydroxyhexadecyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The phosphonate group can be reduced under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Chemical Properties and Structure

Dibutyl (2-hydroxyhexadecyl)phosphonate is characterized by its phosphonate group, which imparts specific chemical properties that facilitate its use in various formulations. The compound's structure can be represented as follows:

- Chemical Formula : C20H43O3P

- Molecular Weight : 348.54 g/mol

Pharmaceutical Applications

This compound has been investigated for its potential as a drug delivery agent. Its phosphonate group enhances membrane permeability, making it suitable for formulating prodrugs. Research indicates that derivatives of this compound can significantly improve the bioavailability of therapeutic agents.

- Case Study : A study demonstrated that diester prodrugs of phosphonates exhibited enhanced cellular potency compared to their sodium salt counterparts, suggesting a promising avenue for drug formulation using this compound .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized as an emulsifier and skin-conditioning agent. Its ability to stabilize formulations while enhancing skin feel makes it valuable in personal care products.

-

Application Examples :

- Moisturizers : Enhances skin hydration and texture.

- Sunscreens : Acts as a stabilizer for UV filters.

- Research Findings : Experimental designs have shown that formulations containing this compound yield improved sensory properties and stability .

Industrial Applications

The compound serves as an intermediate in the synthesis of various industrial chemicals. Its lubricating properties make it suitable for use in metalworking fluids and other lubrication applications.

- Industry Use Cases :

- Lubricants : Provides anti-wear properties in engine oils.

- Plastic Additives : Enhances the durability and performance of plastic products.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Improved bioavailability |

| Cosmetics | Emulsifier in creams | Enhanced skin feel and hydration |

| Industrial Lubricants | Engine oils | Anti-wear properties |

| Plastic Manufacturing | Additive in PVC | Increased durability |

Mechanism of Action

The mechanism by which dibutyl (2-hydroxyhexadecyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Dibutyl phosphite

- 2-chlorohexadecanol

- Phosphonic acid derivatives

Uniqueness

Dibutyl (2-hydroxyhexadecyl)phosphonate is unique due to its combination of a long hydrocarbon chain with a hydroxyl group and a phosphonate group. This structure provides it with distinctive chemical properties, making it valuable in various applications where other similar compounds may not be as effective .

Biological Activity

Dibutyl (2-hydroxyhexadecyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which imparts unique biochemical properties. The presence of the hydroxy group enhances its solubility and potential interactions with biological systems.

Phosphonates, including this compound, function primarily through the inhibition of enzymes that utilize phosphate substrates. This inhibition can lead to various biological effects, including:

- Antiviral Activity : Phosphonates are known to exhibit antiviral properties by mimicking natural substrates in viral replication processes.

- Antitumoral Effects : Some studies suggest that phosphonates can inhibit cancer cell proliferation by interfering with signaling pathways.

- Antibacterial and Antiparasitic Activity : The compound may also exhibit activity against certain bacterial and parasitic infections.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication mechanisms; potential use in antiviral therapies. |

| Antitumoral | May inhibit cancer cell growth through various biochemical pathways. |

| Antibacterial | Exhibits activity against specific bacterial strains. |

| Antiparasitic | Potential efficacy against certain parasites. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notably, research has highlighted its role in:

- Antiviral Studies : In vitro studies demonstrated that this compound effectively inhibited the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound showed a dose-dependent response, with significant reductions in viral load at higher concentrations .

- Cancer Research : A study investigating the compound's effects on cancer cells revealed that it induced apoptosis in various tumor cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

- Antimicrobial Testing : this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited bactericidal activity at specific concentrations .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dibutyl (2-hydroxyhexadecyl)phosphonate, and what challenges are commonly encountered in achieving high yields?

- Methodological Answer : The synthesis typically involves phosphonate esterification or Michaelis-Arbuzov reactions. For example, diethyl/dibutyl phosphonate derivatives are synthesized via nucleophilic addition to carbonyl groups, but yields can be low (8–10%) due to steric hindrance or competing tautomerization . Optimization variables include reaction time (4–18 hours), solvent polarity, and catalyst selection. Characterization via 1H/13C NMR and mass spectrometry (ESI-MS) is critical to confirm structural integrity .

Q. How can researchers accurately characterize the physical-chemical properties of this compound (e.g., density, thermal stability)?

- Methodological Answer : Density measurements (e.g., 0.995 g/mL at 25°C) are performed using pycnometers or automated densitometers. Thermal stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres, while boiling points (e.g., ~279°C) are determined using dynamic distillation setups. FTIR and Raman spectroscopy help track molecular degradation during heating .

Q. What experimental protocols are recommended for evaluating the hydrolytic stability of dibutyl phosphonate derivatives in aqueous systems?

- Methodological Answer : Hydrolytic stability is tested under varying pH (2–12) and temperature (25–80°C) conditions. Samples are analyzed periodically via 31P NMR to monitor phosphonate-to-phosphate conversion. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates. Buffered solutions with ionic strength adjustments mimic environmental or biological matrices .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts steric hindrance from the hexadecyl chain, which may limit nucleophilic attack. Experimental validation involves comparing reaction rates with shorter-chain analogs (e.g., diethyl phosphonate). Hammett substituent constants and 31P NMR chemical shifts correlate electronic effects with catalytic efficiency .

Q. What strategies mitigate matrix interference when analyzing trace dibutyl phosphonate residues in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with ion-exchange resins (e.g., Strata-X-AW) pre-concentrates phosphonates while removing interfering anions (e.g., sulfate). LC-MS/MS with hydrophilic interaction chromatography (HILIC) improves selectivity. Isotope dilution using 13C-labeled internal standards corrects for recovery losses .

Q. How does this compound interact with conductive polymers (e.g., polyaniline), and what mechanisms enhance material stability?

- Methodological Answer : FTIR and Raman spectroscopy reveal hydrogen bonding between the phosphonate’s hydroxyl group and polyaniline’s imine sites. In-situ conductivity measurements during thermal cycling (up to 200°C) show stability improvements. Quantum-chemical modeling (e.g., Gaussian) optimizes interaction geometries, confirming tautomerization suppression .

Q. What methodologies assess the biocompatibility of dibutyl phosphonate-doped polymers for biomedical applications?

- Methodological Answer : Cytotoxicity is evaluated via ISO 10993-5 assays using embryonic stem cells (e.g., H9 line). Embryotoxicity is assessed by monitoring cardiomyogenesis/erythropoiesis inhibition via flow cytometry. Long-term biocompatibility studies track inflammatory cytokine release (IL-6, TNF-α) in murine models .

Q. How does the Cu(II)/H2O2 system selectively oxidize dibutyl phosphonate to phosphate, and what role do reaction intermediates play?

- Methodological Answer : Alkaline conditions (pH 9–11) favor Cu(II)-hydroxide complex formation, which reacts with H2O2 to generate hydroxyl radicals. Radical scavenging experiments (e.g., using tert-butanol) identify reactive oxygen species (ROS). LC-ICP-MS tracks phosphonate-to-phosphate conversion, while EPR spectroscopy detects Cu(I)/Cu(II) redox cycling .

Properties

CAS No. |

68992-15-4 |

|---|---|

Molecular Formula |

C24H51O4P |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1-dibutoxyphosphorylhexadecan-2-ol |

InChI |

InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3 |

InChI Key |

WKAMPYICUVBLIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.